molecular formula C9H13N5 B11903524 N-Methyl-9-propyl-9H-purin-6-amine CAS No. 776-42-1

N-Methyl-9-propyl-9H-purin-6-amine

Cat. No.: B11903524
CAS No.: 776-42-1
M. Wt: 191.23 g/mol
InChI Key: MBHPTXXQKHFGGE-UHFFFAOYSA-N
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Description

N-Methyl-9-propyl-9H-purin-6-amine is a chemical compound with the molecular formula C9H13N5 It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-9-propyl-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine. One common method is the reaction of 9H-purin-6-amine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-9-propyl-9H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-9-propyl-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-9-propyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 9H-Purin-6-amine, N,N,9-trimethyl-
  • 9H-Purin-6-amine, N,N-dimethyl-
  • 9H-Purin-6-amine, 2-chloro-

Uniqueness

N-Methyl-9-propyl-9H-purin-6-amine is unique due to its specific alkylation pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .

Properties

CAS No.

776-42-1

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

N-methyl-9-propylpurin-6-amine

InChI

InChI=1S/C9H13N5/c1-3-4-14-6-13-7-8(10-2)11-5-12-9(7)14/h5-6H,3-4H2,1-2H3,(H,10,11,12)

InChI Key

MBHPTXXQKHFGGE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C(N=CN=C21)NC

Origin of Product

United States

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